molecular formula C14H18O9 B12699413 Eucalmainoside C CAS No. 1207732-16-8

Eucalmainoside C

Cat. No.: B12699413
CAS No.: 1207732-16-8
M. Wt: 330.29 g/mol
InChI Key: YXQZWNSZGSMOKY-DIACKHNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Eucalmainoside C can be synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with primary aliphatic amines. This catalyst-free synthesis exhibits high atom economy and can be conducted under eco-friendly conditions . The molecular ion of this compound was detected at m/z 329, corresponding to its specific structure .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its isolation from natural sources, particularly from Eucalyptus species .

Chemical Reactions Analysis

Types of Reactions

Eucalmainoside C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Eucalmainoside C has several scientific research applications:

Mechanism of Action

The mechanism of action of eucalmainoside C involves its interaction with microbial cell membranes, leading to disruption and inhibition of biofilm formation. It targets specific enzymes and pathways involved in microbial growth and survival . The compound’s antimicrobial activity is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Comparison with Similar Compounds

Eucalmainoside C is compared with other phloroglucinol derivatives such as eucalmainoside A and B. These compounds share similar structures but differ in their specific functional groups and biological activities . This compound is unique due to its specific glycoside structure and potent antimicrobial properties .

List of Similar Compounds

  • Eucalmainoside A
  • Eucalmainoside B
  • Sideroxylonal A
  • Sideroxylonal B
  • Sideroxylonal C

This compound stands out among these compounds due to its unique structure and significant biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

1207732-16-8

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

IUPAC Name

4,6-dihydroxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

InChI

InChI=1S/C14H18O9/c1-5-7(17)2-8(18)6(3-15)13(5)23-14-12(21)11(20)10(19)9(4-16)22-14/h2-3,9-12,14,16-21H,4H2,1H3/t9-,10-,11+,12-,14+/m1/s1

InChI Key

YXQZWNSZGSMOKY-DIACKHNESA-N

Isomeric SMILES

CC1=C(C(=C(C=C1O)O)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C=O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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